molecular formula C20H17F3N2O B2662016 2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol CAS No. 1296346-80-9

2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol

Cat. No.: B2662016
CAS No.: 1296346-80-9
M. Wt: 358.364
InChI Key: WDUBNTSLMNEHKF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol is a complex organic compound that features a quinoline core substituted with a pyrrolidine ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Trifluoromethylphenyl Group: This step might involve a Suzuki coupling reaction where a trifluoromethylphenyl boronic acid is coupled with a halogenated quinoline intermediate.

    Attachment of the Pyrrolidine Ring: The final step could involve the nucleophilic substitution of a suitable leaving group on the quinoline core with pyrrolidine.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative.

    Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinolin-5-one derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.

    Material Science: As a building block for creating novel materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)-3-phenylquinolin-5-ol: Lacks the trifluoromethyl group, potentially altering its biological activity and physical properties.

    2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-4-ol: Variation in the position of the hydroxyl group, which can affect its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol makes it unique, as this group can significantly influence the compound’s electronic properties, stability, and biological activity.

Properties

IUPAC Name

2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O/c21-20(22,23)14-6-3-5-13(11-14)15-12-16-17(7-4-8-18(16)26)24-19(15)25-9-1-2-10-25/h3-8,11-12,26H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUBNTSLMNEHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C3C(=N2)C=CC=C3O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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